![molecular formula C14H15BrN2O2 B065842 methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 175203-23-3](/img/structure/B65842.png)
methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in methyl benzoate derivatives, including those with pyrazole substituents, arises due to their diverse chemical properties and potential applications in various fields such as material science, pharmaceuticals, and agrochemicals. These compounds are known for their versatility in chemical reactions, allowing for the synthesis of complex molecular architectures.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep reactions, including condensation, nucleophilic addition, and catalytic hydrogenation processes. For instance, compounds with pyrazole and benzoate groups have been synthesized through reactions involving amino-substituted pyrazoles and benzoic acid derivatives, highlighting the importance of choosing appropriate reagents and conditions to achieve the desired product (Toplak et al., 1999; Svete et al., 1999).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides insights into the geometric configuration, bond lengths, and angles, crucial for understanding the chemical behavior of these compounds. Studies on structurally related molecules have shown how hydrogen bonding, π-π stacking, and other non-covalent interactions influence the solid-state architecture, affecting their physical properties and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
Methyl benzoate derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, influenced by the electron-withdrawing or donating nature of substituents on the benzene ring. The presence of a pyrazole group can introduce additional reactivity, enabling the synthesis of heterocyclic compounds and facilitating transformations useful in organic synthesis (Bade & Vedula, 2015).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, depend on the molecular structure. Compounds with similar structures have shown varied physical properties influenced by molecular packing, hydrogen bonding, and the presence of functional groups, affecting their solubility and thermal stability (Tang et al., 2014).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are significantly impacted by the functional groups present in the compound. Studies on related molecules have explored their reactivity in various chemical reactions, highlighting the role of the pyrazole and benzoate groups in determining chemical behavior (Ornik et al., 1990).
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Research on compounds structurally related to methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate often focuses on their crystalline structure and hydrogen bonding. For instance, studies have elucidated complex sheets and chains formed by hydrogen bonds in isomeric compounds, highlighting the polarized molecular-electronic structure and the significance of N-H...O and C-H...O hydrogen bonds in determining molecular assembly and stability (Portilla et al., 2007). These findings are crucial for understanding the solid-state properties of such compounds, which can influence their behavior in various applications, including pharmaceutical formulations and material science.
Corrosion Inhibition
Pyrazole derivatives, similar to the compound , have been theoretically studied for their potential activity as corrosion inhibitors. A density functional theory (DFT) study on bipyrazolic-type organic compounds revealed insights into their inhibition efficiencies and reactive sites, which are linked to parameters such as energy gap and electron transfer from the inhibitor molecule to the metallic atom (Wang et al., 2006). Such studies are pivotal for developing new corrosion inhibitors that can protect metals and alloys in industrial applications.
Synthetic Utility
Compounds with pyrazole and benzoate functional groups serve as key intermediates in the synthesis of heterocyclic systems, which are widely utilized in pharmaceuticals, agrochemicals, and dyes. Research has shown how methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with functionalities similar to methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, can react with heterocyclic compounds to produce a variety of benzoylamino-substituted derivatives (Stanovnik et al., 1989). This demonstrates the compound's relevance in organic synthesis, enabling the creation of novel molecules with potential biological activities.
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been evaluated against various targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
The efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environment within the organism .
Propiedades
IUPAC Name |
methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNOIBECCYEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381253 |
Source


|
| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
CAS RN |
175203-23-3 |
Source


|
| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

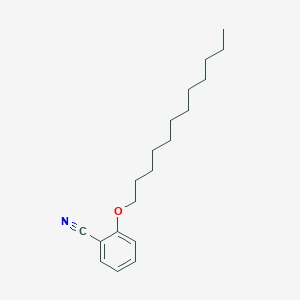
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)


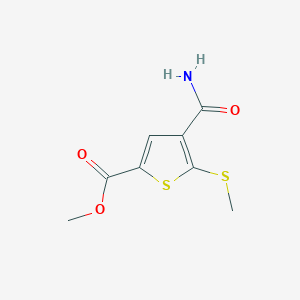



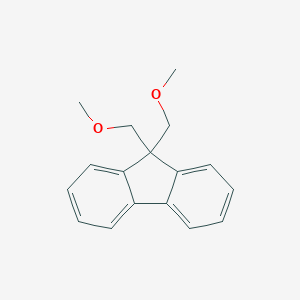
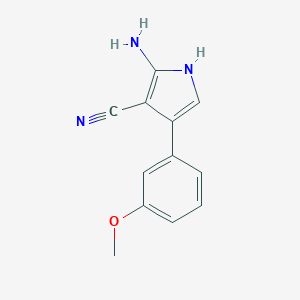
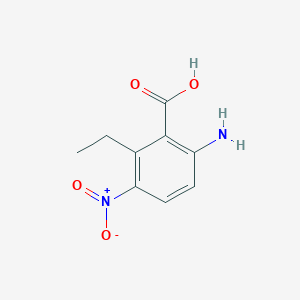
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)